molecular formula C8H11BrN2 B13909970 2-Bromo-n-propylpyridin-4-amine

2-Bromo-n-propylpyridin-4-amine

Katalognummer: B13909970
Molekulargewicht: 215.09 g/mol
InChI-Schlüssel: QSDCXGIKBADPPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-n-propylpyridin-4-amine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 2-position and a propyl group at the nitrogen atom of the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-n-propylpyridin-4-amine typically involves the bromination of n-propylpyridin-4-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. This ensures higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-n-propylpyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce pyridine N-oxides .

Wissenschaftliche Forschungsanwendungen

2-Bromo-n-propylpyridin-4-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-n-propylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application, but generally, the compound can inhibit or activate certain biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-n-propylpyridin-4-amine is unique due to the combination of the bromine atom and the propyl group, which enhances its hydrophobicity and binding affinity to certain molecular targets. This makes it particularly useful in medicinal chemistry and materials science applications .

Eigenschaften

Molekularformel

C8H11BrN2

Molekulargewicht

215.09 g/mol

IUPAC-Name

2-bromo-N-propylpyridin-4-amine

InChI

InChI=1S/C8H11BrN2/c1-2-4-10-7-3-5-11-8(9)6-7/h3,5-6H,2,4H2,1H3,(H,10,11)

InChI-Schlüssel

QSDCXGIKBADPPJ-UHFFFAOYSA-N

Kanonische SMILES

CCCNC1=CC(=NC=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.